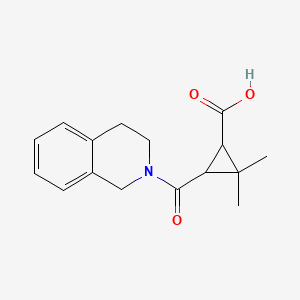

3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid

Description

3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a dihydroisoquinoline moiety linked via a carbonyl group. This compound is synthesized through multi-step organic reactions, as detailed in EP 4 219 465 A2 (2023). Key steps include:

- Step 2: Coupling 3-((tert-butoxycarbonyl)amino)benzoic acid with 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol using EDCI/HOBt/Et3N in DCM (71% yield) .

- Step 3: Deprotection of the tert-butyl group with TFA to yield 3-amino-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide (94% yield) .

- Step 4: Further functionalization with tetrahydro-2H-pyran-4-one via reductive amination (48.9% yield) .

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2)12(13(16)15(19)20)14(18)17-8-7-10-5-3-4-6-11(10)9-17/h3-6,12-13H,7-9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWIHWYZJUSPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C(=O)N2CCC3=CC=CC=C3C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501123757 | |

| Record name | Cyclopropanecarboxylic acid, 3-[(3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142215-14-2 | |

| Record name | Cyclopropanecarboxylic acid, 3-[(3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142215-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Formation: : The synthesis begins with the cyclopropanation of an appropriate alkene using a dihalocarbene precursor.

Attachment of Isoquinoline Moiety: : The resultant cyclopropane derivative undergoes a Friedel-Crafts acylation reaction with 3,4-dihydroisoquinoline-2(1H)-one, facilitated by a Lewis acid catalyst such as aluminum chloride.

Final Functionalization: : The intermediate product is then treated with a suitable carboxylating agent under controlled temperature and pressure to introduce the carboxylic acid group.

Industrial Production Methods

Scaling up these reactions to industrial levels involves:

Optimization of reaction conditions: : Ensuring maximum yield and purity through controlled temperature, pressure, and reaction times.

Efficient purification: : Utilizing chromatographic techniques and crystallization for the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidative transformations using reagents such as KMnO4 or H2O2, leading to hydroxylated derivatives.

Reduction: : Hydrogenation reactions employing catalysts like Pd/C can reduce the double bonds or the isoquinoline ring to form reduced analogs.

Substitution: : Halogenation or nitration using halogenating agents like NBS or nitrating agents such as HNO3.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).

Reduction: : Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4).

Substitution: : N-Bromosuccinimide (NBS), Nitric acid (HNO3).

Major Products Formed

Hydroxylated derivatives: from oxidation.

Reduced analogs: from reduction.

Halogenated or nitrated compounds: from substitution reactions.

Scientific Research Applications

Anticancer Activity

DIC has been studied for its potential as an anticancer agent. Research indicates that compounds derived from isoquinoline structures can inhibit the growth of various cancer cell lines. For instance, a study highlighted that derivatives of isoquinoline exhibit significant cytotoxic effects against human cancer cells through apoptosis induction mechanisms .

Apoptosis Modulation

The compound has been linked to the modulation of apoptosis pathways. It interacts with Bcl-2 family proteins, which are crucial regulators of apoptosis. Studies have shown that DIC can enhance the pro-apoptotic activity by inhibiting anti-apoptotic proteins, thereby promoting cell death in cancerous cells .

Neuroprotective Effects

Research has suggested that DIC may have neuroprotective properties. Compounds containing the isoquinoline moiety have been associated with neuroprotection in models of neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

Synthesis and Derivative Development

The synthesis of DIC involves multi-step organic reactions that yield high-purity products suitable for biological testing. Its derivatives are being explored for enhanced efficacy and specificity against targeted pathways in cancer therapy.

Mechanism of Action

This compound’s mechanism involves:

Molecular Targets: : It interacts with specific enzymes or receptors within biological systems.

Pathways Involved: : Modulation of signal transduction pathways or enzymatic activity, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Comparisons

Structural and Functional Analysis

Cyclopropane Core: The target compound shares the 2,2-dimethylcyclopropanecarboxylic acid backbone with cyfluthrin and cyclanilide. However, its dihydroisoquinoline substituent distinguishes it from cyfluthrin’s dichloroethenyl group (pesticidal activity) and cyclanilide’s dichlorophenyl-urea moiety (plant growth regulation) . The cyclopropane ring enhances metabolic stability and conformational rigidity, a feature exploited in both pharmaceuticals (target compound) and agrochemicals (cyfluthrin, cyclanilide).

In contrast, (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid () replaces the carboxylic acid with an amino acid chain, likely altering solubility and target specificity .

Carboxylic Acid vs.

Biological Activity

The compound 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid is a derivative of isoquinoline, a structure known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 302.35 g/mol

- Chemical Structure : The compound features a cyclopropanecarboxylic acid moiety linked to a 3,4-dihydroisoquinoline core, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that isoquinoline derivatives possess antioxidant properties. In vitro studies have shown that compounds with the isoquinoline structure can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for neuroprotective effects against diseases like Alzheimer's.

Neuroprotective Effects

A study highlighted the potential of similar compounds in crossing the blood-brain barrier (BBB), which is essential for treating neurodegenerative diseases. The compound exhibited significant inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes linked to cognitive decline. Specifically, it demonstrated an IC₅₀ of 0.28 µM against AChE and 0.91 µM against MAO-A, indicating strong inhibitory activity .

Anticancer Activity

The compound has been investigated for its anticancer properties. It interacts with Bcl-2 family proteins, which are pivotal in apoptosis regulation. In cell line studies, it showed submicromolar antiproliferative activity against Bcl-2-dependent cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

-

Enzyme Inhibition : The compound inhibits key enzymes involved in neurotransmitter degradation and metabolism:

- AChE : Enhances cholinergic signaling by preventing acetylcholine breakdown.

- MAO-A and MAO-B : Reduces the degradation of monoamines, improving mood and cognitive function.

- Apoptosis Induction : By binding to Bcl-2 proteins, the compound promotes programmed cell death in cancer cells, making it a candidate for cancer therapy.

Case Studies

Q & A

Q. What are the established synthetic routes for 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling a cyclopropanecarboxylic acid derivative with a functionalized dihydroisoquinoline. For example, cyclopropane intermediates (e.g., 3-(halocarbonyl)-2,2-dimethylcyclopropanecarboxylic acid) can react with 1,2,3,4-tetrahydroisoquinoline derivatives under nucleophilic acyl substitution conditions. Reaction efficiency depends on:

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may promote racemization in stereosensitive intermediates .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of the cyclopropane moiety .

Yield optimization requires monitoring stereochemical integrity via chiral HPLC, as cyclopropane rings are prone to ring-opening under harsh conditions .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : ¹H-NMR identifies the cyclopropane protons (δ ~1.0–2.0 ppm as multiplets) and the dihydroisoquinoline aromatic protons (δ ~6.5–7.5 ppm). The dimethyl groups on the cyclopropane appear as singlets (δ ~1.2 ppm) .

- X-ray Crystallography : Resolves stereochemistry of the cyclopropane and confirms the dihydroisoquinoline carbonyl orientation. For example, similar dihydroisoquinoline derivatives exhibit planar amide linkages and chair-like conformations in crystal lattices .

- MS-ESI : Molecular ion peaks (m/z ~350–400) confirm molecular weight, while fragmentation patterns reveal cyclopropane ring stability .

Q. What solubility and stability challenges arise during formulation for in vitro studies?

Methodological Answer:

- Solubility : The cyclopropane-carboxylic acid group confers limited aqueous solubility. Use DMSO or PEG-400 as co-solvents (<5% v/v) to avoid precipitation .

- Stability : The dihydroisoquinoline moiety is sensitive to oxidation. Store solutions under inert gas (N₂/Ar) at −20°C. Monitor degradation via HPLC (retention time shifts) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for stereoisomers of this compound?

Methodological Answer:

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase. Adjust flow rates to 0.8 mL/min for baseline separation. Retention times differ by 2–3 minutes for enantiomers .

- Crystallization-Induced Resolution : Co-crystallize racemic mixtures with chiral resolving agents (e.g., L-tartaric acid). Monitor enantiomeric excess (ee) via polarimetry .

Q. What strategies are effective for studying the compound’s biological activity, given its structural complexity?

Methodological Answer:

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values correlate with the dihydroisoquinoline group’s electron density .

- Molecular Dynamics Simulations : Model the cyclopropane-dihydroisoquinoline scaffold’s binding to target proteins (e.g., kinases). Key interactions include hydrogen bonding with the carboxylic acid and π-π stacking of the aromatic ring .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., moisture levels in solvents, inert atmosphere purity) .

- Batch Analysis : Compare impurities via LC-MS; trace aldehydes from dihydroisoquinoline oxidation may inhibit enzyme activity .

- Meta-Analysis : Cross-reference crystallographic data (e.g., bond angles in cyclopropane rings) to identify structural deviations affecting reactivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Coupling Agent | EDC/HOBt | 60–75% | |

| Solvent | Anhydrous DMF | 70% | |

| Temperature | 50°C | 68% | |

| Chiral Resolution | Chiralpak IC Column | ee >98% |

Q. Table 2. Spectroscopic Signatures

| Functional Group | ¹H-NMR (δ, ppm) | MS-ESI (m/z) |

|---|---|---|

| Cyclopropane CH₂ | 1.2 (s, 6H) | 395.5 [M+H]⁺ |

| Dihydroisoquinoline CH | 6.8–7.2 (m, 3H) | 214.1 fragment |

| Carboxylic Acid | 12.5 (br s, 1H) | — |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.